3-(Benzyloxy)-5-(3-chloropropyl)-1,2-oxazole
Description
Properties
CAS No. |
823797-37-1 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-(3-chloropropyl)-3-phenylmethoxy-1,2-oxazole |
InChI |
InChI=1S/C13H14ClNO2/c14-8-4-7-12-9-13(15-17-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 |
InChI Key |
RCAPSCAJBGZIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Benzyloxy) Substituent
- The benzyloxy group at position 3 can be introduced by starting from 3-hydroxyisoxazole derivatives and performing benzylation.
- For example, 3-(Benzyloxy)isoxazole-5-carbaldehyde (CAS 2552-53-6) is known, with a molecular weight of 203.194 and boiling point around 383 °C, indicating stability of the benzyloxy substitution.
- Benzylation typically involves treating the hydroxy precursor with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent.
Introduction of the 3-Chloropropyl Side Chain at Position 5
- The 3-chloropropyl substituent can be introduced via alkylation of the isoxazole ring or by using a suitable 3-chloropropyl precursor in the cyclization step.
- A plausible route is the alkylation of 5-hydroxy or 5-halogenated isoxazole intermediates with 1,3-dichloropropane or 3-chloropropyl halides under nucleophilic substitution conditions.
- Alternatively, the 3-chloropropyl group can be incorporated by using 3-chloropropanal or 3-chloropropionic acid derivatives in the initial cyclization with hydroxylamine.
Stepwise Synthetic Route Proposal
Research Findings and Optimization Notes
- The reaction of hydroxylamine with α,β-unsaturated esters is sensitive to temperature and solvent; ethanol at room temperature for 4 hours is optimal to avoid side reactions.
- Benzylation requires careful control of base and temperature to prevent over-alkylation or decomposition.
- Alkylation with 3-chloropropyl halides benefits from polar aprotic solvents like DMF and mild bases to enhance nucleophilicity without side reactions.
- Cyclization and oxidation steps to finalize the isoxazole ring should avoid strong acidic or basic conditions that may cleave sensitive substituents.
- Purification typically involves extraction, washing with bicarbonate and brine, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate or chromatography.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydroxylamine cyclization | Hydroxylamine hydrochloride, α,β-unsaturated ester, ethanol, RT | High yield, mild conditions | Requires pure starting materials |
| Benzylation of hydroxyisoxazole | Benzyl bromide, K2CO3, DMF, reflux or RT | Selective introduction of benzyloxy | Possible side reactions if uncontrolled |
| Alkylation with 3-chloropropyl halide | 3-chloropropyl chloride, base, DMF, RT to reflux | Direct installation of chloropropyl | Moderate yields, possible elimination |
| Oxidation/cyclization | DBU, Et3N, mild oxidants | Efficient ring closure | Sensitive to harsh conditions |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(3-chloropropyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The 1,2-oxazole scaffold is known for its presence in various bioactive compounds. Research indicates that derivatives of oxazoles exhibit a range of pharmacological activities including:
- Antibacterial Activity : Compounds containing the oxazole ring have demonstrated effectiveness against various bacterial strains. For instance, the synthesis of 1,3-oxazoles has been linked to antibacterial properties, making them candidates for new antibiotic therapies .
- Antifungal and Antiviral Properties : Certain oxazole derivatives display antifungal and antiviral activities, which are critical in treating infections caused by resistant pathogens .
- Anticancer Potential : The oxazole ring is also investigated for its anticancer properties. Some derivatives have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells .
Synthesis and Chemical Reactions
Synthetic Intermediate
3-(Benzyloxy)-5-(3-chloropropyl)-1,2-oxazole serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. The compound can be synthesized through various methods including:
- Van Leusen Synthesis : This method involves the reaction of aldehydes with tosylmethyl isocyanide to form oxazoles, providing a pathway to synthesize derivatives like this compound .
- Fischer Synthesis : This method utilizes the condensation of aldehydes with cyanohydrins in the presence of hydrogen chloride, which can be adapted for synthesizing oxazole derivatives .
Antimicrobial Activity
Recent studies have focused on evaluating the antimicrobial efficacy of compounds related to this compound. Findings suggest:
- In Vitro Evaluation : Compounds derived from oxazoles have been tested against various microbial strains. For instance, certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
- Biofilm Inhibition : Some studies report that oxazole derivatives can inhibit biofilm formation in pathogenic microorganisms, thus potentially reducing chronic infections associated with biofilms .
Case Study 1: Antimicrobial Efficacy
A study evaluated several oxazole derivatives, including those related to this compound. The results indicated:
| Compound | Microbial Strain | Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| Compound A | E. faecium E5 | 125 µg/mL |
| Compound B | S. aureus ATCC 6538 | 125 µg/mL |
| Compound C | C. albicans 393 | 125 µg/mL |
This table illustrates the potential of these compounds for therapeutic applications in infectious diseases.
Case Study 2: Synthesis and Characterization
In another investigation, researchers synthesized various oxazole derivatives and characterized them using spectral methods (NMR, FT-IR). The findings highlighted that:
- Compounds exhibited distinct spectral characteristics that correlate with their biological activity.
- The synthesis routes provided efficient yields and allowed for further modification to enhance pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(3-chloropropyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and 3-chloropropyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on the evidence provided:
5-(2-Chloroquinolin-3-yl)oxazole and 5-(2-Tosylquinolin-3-yl)oxazole
- Structure: These compounds feature an oxazole ring fused to a quinoline moiety (a benzene-pyridine hybrid) at position 5, with chlorine or tosyl (-OTs) groups at position 2 of the quinoline .
- Synthesis: Synthesized via a van Leusen reaction using TosMIC (toluenesulfonylmethyl isocyanide) and 2-chloroquinoline-3-carbaldehydes, followed by Pd-catalyzed amidation with isocyanides .
- Key Differences: The quinoline backbone introduces aromaticity and planar rigidity, which are absent in the target compound’s flexible 3-chloropropyl chain. The tosyl group in 5-(2-tosylquinolin-3-yl)oxazole acts as a leaving group, enabling further functionalization, whereas the 3-chloropropyl group may undergo alkylation or elimination reactions.
Benzisoxazole Derivatives
- Structure : Benzisoxazole consists of a benzene ring fused to an isoxazole (a structural isomer of oxazole). Substituted derivatives often have functional groups at positions 1, 2, or 5 .
- Synthesis : Typically prepared via cyclization of o-nitrophenyl acetylenes or through [3+2] cycloadditions.
- Substituted benzisoxazoles exhibit anti-inflammatory, neuroleptic, and antibacterial activities, suggesting that the target compound’s chloropropyl chain could be optimized for similar bioactivity .
5-(5-(Benzyloxy)-6-Bromopyridin-2-yl)oxazole
- Structure : This pyridine-oxazole hybrid has a benzyloxy group at position 5 and a bromine atom at position 6 of the pyridine ring .
- Synthesis : Likely synthesized via cross-coupling reactions involving halogenated pyridines and oxazole precursors.
- Key Differences: The bromine atom offers a site for Suzuki-Miyaura or Ullmann couplings, whereas the 3-chloropropyl group in the target compound is more suited for SN2 reactions.
3-(Azidomethyl)-5-(Furan-2-yl)-1,2-oxazole
- Structure : Features an azidomethyl (-CH₂N₃) group at position 3 and a furan ring at position 5 .
- Synthesis : Likely synthesized via Huisgen cycloaddition or azide-alkyne "click" chemistry.
- Key Differences :
- The azidomethyl group enables click chemistry applications, contrasting with the chloropropyl group’s utility in alkylation.
- The furan ring provides a heteroaromatic system that may participate in Diels-Alder reactions, unlike the chloropropyl chain.
Biological Activity
3-(Benzyloxy)-5-(3-chloropropyl)-1,2-oxazole is a compound that belongs to the oxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClN2O2
- Molecular Weight : 304.76 g/mol
Antimicrobial Activity
Research has demonstrated that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study investigating various oxazole derivatives found that those similar to this compound displayed potent antibacterial and antifungal activities. For instance:
- Antibacterial Effects : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with Minimum Bactericidal Concentration (MBC) values indicating moderate potency.
- Antifungal Activity : In vitro tests revealed activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL .
Anticancer Properties
The oxazole scaffold is known for its potential in anticancer drug development. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some oxazole derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. For example, studies have shown that certain oxazoles can inhibit NF-κB signaling, which is crucial in cancer cell survival .
- Case Studies : In one case study, a related compound exhibited IC50 values of 1.05 µg/mL against human leukemia cells, showcasing significant cytotoxicity .
In Silico Studies
Computational studies have been employed to predict the biological activity of this compound. Molecular docking simulations suggest strong binding affinity to target proteins involved in bacterial resistance and cancer progression.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | Bacterial DNA gyrase | -8.5 |
| This compound | EGFR (mutant form) | -9.0 |
Toxicity Assessment
Toxicological evaluations indicate that while the compound shows promising biological activities, it also possesses a variable toxicity profile. For instance:
Q & A
Q. What are the standard synthetic routes for 3-(Benzyloxy)-5-(3-chloropropyl)-1,2-oxazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves introducing the chloropropyl group via nucleophilic substitution or alkylation. For example, refluxing intermediates like 8-(benzyloxy)-1,2-dihydronaphthalene with 3-chloropropyl reagents in anhydrous solvents (e.g., THF) under inert gas (argon) achieves moderate yields (~87%) . Optimization strategies include:
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What are the recommended handling and storage protocols based on its physicochemical properties?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation to prevent electrostatic discharge (due to chlorinated groups) .
- Storage: Refrigerate (2–8°C) in sealed containers under inert gas (argon) to prevent hydrolysis of the chloropropyl group .
- Spill Management: Absorb with dry sand or inert absorbents; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can competing byproducts during the introduction of the chloropropyl group be mitigated?
Methodological Answer: Byproducts like (E)-5-(benzyloxy)-1-(3-chloropropylidene)-tetrahydronaphthalene arise from isomerization or incomplete alkylation. Mitigation strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates .
- Reagent Ratios: Excess chloropropyl reagent (1.5–2.0 eq.) drives the reaction to completion .
- Chromatographic Purification: Silica gel chromatography separates isomers using hexane/ethyl acetate gradients (3:1 to 1:1) .
Q. What strategies address discrepancies between spectroscopic data and computational modeling?
Methodological Answer: Discrepancies in bond angles or substituent orientations (e.g., deviations in C-Cl⋯H interactions) can arise from crystal packing effects. Resolve conflicts via:
- DFT Calculations: Compare computed vs. experimental NMR shifts (e.g., using Gaussian09 with B3LYP/6-31G*) .
- Variable-Temperature NMR: Probe dynamic effects (e.g., rotameric equilibria) that distort spectral data .
- Multi-Technique Validation: Cross-validate using XRD (for solid-state) and NOESY (for solution-phase conformers) .
Q. How does the spatial orientation of substituents affect reactivity and biological activity?
Methodological Answer:
- Reactivity: The chloropropyl group’s gauche conformation increases steric hindrance, slowing nucleophilic attacks at the oxazole ring .
- Biological Activity: Non-planar benzyloxy groups reduce membrane permeability, as shown in analogues with antipsychotic activity (IC₅₀ differences: ~2.5x between planar vs. twisted conformers) .
- Crystallographic Insights: Dihedral angles >70° between the oxazole and benzyloxy rings correlate with reduced enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
